5-[[2-[2-(2-Aminoethylamino)ethylamino]ethylamino]methyl]-10,15,20,25,30,35-hexakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6A-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]-6A-deoxy- is a complex organic compound with a unique structure that includes multiple aminoethyl groups. This compound is known for its versatility in various chemical reactions and its applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6A-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]-6A-deoxy- typically involves the reaction of 2-(2-aminoethylamino)ethanol with other reagents under controlled conditions. One common method involves the use of hydrogen peroxide and nickel hydroxide as catalysts. The reaction is carried out in an aqueous medium at a temperature of around 50°C for several hours .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is also common to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
6A-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]-6A-deoxy- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, where the amino groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in an alcoholic medium.
Substitution: Various nucleophiles under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a wide range of derivatives depending on the nucleophile used .
Scientific Research Applications
6A-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]-6A-deoxy- has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of polymers and as a catalyst in various chemical processes
Mechanism of Action
The mechanism by which 6A-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]-6A-deoxy- exerts its effects involves its ability to form stable complexes with metal ions. This property makes it useful in catalysis and as a chelating agent. The compound’s multiple amino groups allow it to interact with various molecular targets, facilitating reactions and processes in both biological and industrial contexts .
Comparison with Similar Compounds
Similar Compounds
2-(2-Aminoethoxy)ethanol: Another compound with similar aminoethyl groups, used in bioconjugate synthesis.
Tri(2-aminoethyl)amine: Known for its use as a chelating agent and in the synthesis of polymers.
Uniqueness
What sets 6A-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]-6A-deoxy- apart is its ability to form highly stable complexes with metal ions, making it particularly valuable in catalysis and industrial applications. Its structure also allows for a wide range of chemical modifications, enhancing its versatility in research and industrial processes .
Properties
Molecular Formula |
C48H86N4O34 |
---|---|
Molecular Weight |
1263.2 g/mol |
IUPAC Name |
5-[[2-[2-(2-aminoethylamino)ethylamino]ethylamino]methyl]-10,15,20,25,30,35-hexakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol |
InChI |
InChI=1S/C48H86N4O34/c49-1-2-50-3-4-51-5-6-52-7-14-35-21(59)28(66)42(73-14)81-36-15(8-53)75-44(30(68)23(36)61)83-38-17(10-55)77-46(32(70)25(38)63)85-40-19(12-57)79-48(34(72)27(40)65)86-41-20(13-58)78-47(33(71)26(41)64)84-39-18(11-56)76-45(31(69)24(39)62)82-37-16(9-54)74-43(80-35)29(67)22(37)60/h14-48,50-72H,1-13,49H2 |
InChI Key |
HROGENJBMJHDFH-UHFFFAOYSA-N |
Canonical SMILES |
C(CNCCNCCNCC1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CO)CO)CO)CO)CO)CO)O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.